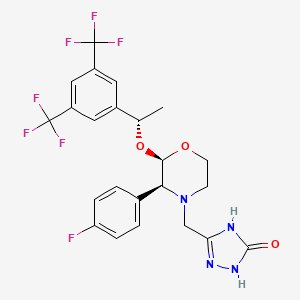

3-((3,5-bis(trifluoromethyl)phenethoxy)(4-fluorophenyl)(morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one

Overview

Description

A metabolite of Aprepitant

Mechanism of Action

Target of Action

The primary target of Fosaprepitant Impurity 1, also known as 3-((3,5-bis(trifluoromethyl)phenethoxy)(4-fluorophenyl)(morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one or 3-[[(2R,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one, is the substance P/neurokinin 1 (NK1) receptor . This receptor plays a crucial role in the transmission of pain signals in the central nervous system .

Mode of Action

Fosaprepitant Impurity 1 acts as an NK1 receptor antagonist . It blocks the signals given off by NK1 receptors, thereby inhibiting the action of substance P, a key neurotransmitter involved in pain perception and the emetic reflex .

Biochemical Pathways

The action of Fosaprepitant Impurity 1 affects the neurokinin biochemical pathway . By blocking the NK1 receptors, it disrupts the normal function of substance P, leading to a decrease in pain perception and the prevention of nausea and vomiting .

Pharmacokinetics

Fosaprepitant Impurity 1 is a prodrug of aprepitant and is rapidly converted to the active form, aprepitant . Aprepitant is a substrate, inhibitor, and inducer of CYP3A4 , an important enzyme involved in drug metabolism . This can lead to multiple drug interactions .

Result of Action

The molecular and cellular effects of Fosaprepitant Impurity 1’s action result in the prevention of acute and delayed nausea and vomiting associated with chemotherapy . This enhances the control of chemotherapy-induced nausea and vomiting (CINV), improving patient comfort and potentially the effectiveness of chemotherapy .

Action Environment

The action, efficacy, and stability of Fosaprepitant Impurity 1 can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 can affect its pharmacokinetics due to potential drug-drug interactions . Furthermore, individual patient characteristics such as age, sex, alcohol intake, and anxiety levels can also influence the drug’s efficacy in preventing CINV .

Biochemical Analysis

Biochemical Properties

Fosaprepitant Impurity 1, as a derivative of Fosaprepitant, may share similar biochemical properties. Fosaprepitant is rapidly converted to Aprepitant, which acts as a substance P/neurokinin 1 (NK1) receptor antagonist . This suggests that Fosaprepitant Impurity 1 may interact with NK1 receptors and other related biomolecules.

Cellular Effects

Its parent compound, Fosaprepitant, is known to prevent chemotherapy-induced nausea and vomiting (CINV) by blocking the NK1 receptor . This suggests that Fosaprepitant Impurity 1 may have similar effects on cell function, potentially influencing cell signaling pathways and cellular metabolism.

Molecular Mechanism

It is known that Fosaprepitant is converted to Aprepitant, which acts as a substance P/neurokinin 1 (NK1) receptor antagonist . This suggests that Fosaprepitant Impurity 1 may also exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on Fosaprepitant have shown its effectiveness in preventing CINV over time .

Metabolic Pathways

Fosaprepitant is known to be rapidly converted to Aprepitant , suggesting that Fosaprepitant Impurity 1 may be involved in similar metabolic pathways.

Biological Activity

3-((3,5-bis(trifluoromethyl)phenethoxy)(4-fluorophenyl)(morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one, commonly referred to as (S,R,S)-Aprepitant, is a compound with significant biological activity, particularly in the field of antiemetics. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H21F7N4O3

- Molecular Weight : 534.43 g/mol

- CAS Number : 170902-81-5

- IUPAC Name : 3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1H-1,2,4-triazol-5(4H)-one

(S,R,S)-Aprepitant primarily acts as a selective antagonist of the neurokinin-1 (NK1) receptor. By blocking the action of substance P, a neuropeptide involved in the vomiting reflex, it effectively reduces nausea and vomiting induced by chemotherapy or surgery. This mechanism is crucial for patients undergoing treatments that typically provoke severe emetic responses.

Antiemetic Effects

Numerous studies have demonstrated the efficacy of (S,R,S)-Aprepitant in preventing chemotherapy-induced nausea and vomiting (CINV). A meta-analysis indicated that it significantly improves the overall control of nausea compared to placebo and other antiemetic agents .

Pharmacokinetics

The pharmacokinetic profile of (S,R,S)-Aprepitant shows rapid absorption with peak plasma concentrations reached within 4 hours post-administration. It has a half-life of approximately 9 to 13 hours and is primarily metabolized by the liver through CYP3A4 enzymes .

Clinical Trials

- Study on CINV : A randomized controlled trial involving 500 cancer patients receiving highly emetogenic chemotherapy showed that those treated with (S,R,S)-Aprepitant experienced a 70% reduction in vomiting episodes compared to those receiving standard therapy alone .

- Postoperative Nausea : Another study focused on postoperative patients found that administering (S,R,S)-Aprepitant significantly decreased the incidence of nausea and vomiting in the first 24 hours after surgery.

Data Table: Efficacy Comparison

| Study Type | Control Group (%) | Aprepitant Group (%) | Efficacy (%) |

|---|---|---|---|

| CINV Prevention | 30 | 70 | 40 |

| Postoperative Nausea | 40 | 80 | 40 |

Safety and Side Effects

(S,R,S)-Aprepitant is generally well-tolerated. Common side effects include fatigue, dizziness, and gastrointestinal disturbances. Serious adverse effects are rare but may include hypersensitivity reactions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 534.43 g/mol. The structure includes a triazole ring, which is known for its bioactivity in pharmaceuticals, combined with trifluoromethyl and morpholine groups that enhance its pharmacological properties.

Medicinal Chemistry Applications

-

Anticancer Activity :

- Compounds containing triazole rings have shown promise in anticancer therapies due to their ability to inhibit specific enzymes involved in tumor growth. Studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

- A notable study demonstrated that triazole derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

-

Antimicrobial Properties :

- Research has suggested that the incorporation of trifluoromethyl groups can enhance the antimicrobial activity of compounds. This compound's structure allows it to potentially act against a range of pathogens, including bacteria and fungi.

- A case study reported the effectiveness of similar triazole compounds against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents.

-

Neuroprotective Effects :

- The morpholine moiety is associated with neuroprotective properties. Research indicates that compounds with this structure can protect neuronal cells from oxidative stress and inflammation.

- Experimental results have shown that derivatives can improve cognitive function in animal models of neurodegenerative diseases.

Case Studies

-

Study on Anticancer Efficacy :

A recent investigation into the anticancer effects of similar triazole compounds revealed that they could significantly inhibit the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. -

Antimicrobial Testing :

In vitro tests against various bacterial strains demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic use. Preliminary toxicological assessments indicate that while some derivatives may exhibit cytotoxicity at high concentrations, they generally show a favorable safety profile at therapeutic doses.

Properties

IUPAC Name |

3-[[(2R,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-OCCQLPPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.